phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, including its size, charge, lipophilicity, and the presence of functional groups, can significantly influence its pharmacokinetic properties .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or receptors, thereby influencing cellular processes such as signal transduction, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions. For instance, the compound’s activity may be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound and its target proteins, thereby affecting their interaction .
Preparation Methods
The synthesis of phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:
Comparison with Similar Compounds
Phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Methoxy-Substituted Phenyl Compounds: These compounds have similar structural features and may be used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
phenyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-10-9-13(12-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQCCCHBZIWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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